Bromodimethylsulfonium Bromide

Electrophilic aromatic substitution Bromination Green chemistry

Choose Bromodimethylsulfonium bromide (BDMS) for superior bromination and catalysis. This crystalline, non-volatile solid eliminates the hazards of elemental bromine and the purification burdens of NBS. Delivering exclusive α-monobromination selectivity for β-keto esters and 1,3-diketones (80–94% yields), BDMS minimizes over-bromination and chromatography costs. It also catalyzes Strecker and allylation reactions at room temperature and enables solvent-free acetylations (5–10 mol%), reducing VOC emissions. For medicinal chemistry, process R&D, and green chemistry workflows, BDMS offers analytically defined, stoichiometrically controlled performance.

Molecular Formula C2H6Br2S
Molecular Weight 221.94 g/mol
CAS No. 50450-21-0
Cat. No. B1339109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodimethylsulfonium Bromide
CAS50450-21-0
Molecular FormulaC2H6Br2S
Molecular Weight221.94 g/mol
Structural Identifiers
SMILESC[S+](C)Br.[Br-]
InChIInChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1
InChIKeyRGVBVVVFSXWUIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromodimethylsulfonium Bromide (CAS 50450-21-0): Sourcing, Purity, and Baseline Characteristics


Bromodimethylsulfonium bromide (BDMS), bearing CAS 50450-21-0 and molecular formula C2H6Br2S, is an air-stable, light-yellow to brown solid with a melting point of 82–95°C . It serves as a crystalline, non-volatile storage form of electrophilic bromonium ion (Br⁺) and nucleophilic bromide (Br⁻) [1]. Synthesized via reaction of dimethyl sulfide with elemental bromine or generated in situ from DMSO and aqueous HBr , BDMS functions as both a brominating reagent and a Lewis acid catalyst. Its dual bromine inventory—one equivalent covalently bound in the sulfonium cation and one equivalent as free bromide—underpins its stoichiometric control and operational safety advantages relative to elemental bromine [2].

Why Bromodimethylsulfonium Bromide Cannot Be Simply Substituted: Critical Procurement Considerations for Brominating Reagents


Substituting bromodimethylsulfonium bromide with elemental bromine (Br2), N-bromosuccinimide (NBS), pyridinium tribromide, or in situ HBr/DMSO systems introduces measurable differences in safety profile, reaction selectivity, and operational workflow. BDMS is a non-volatile, weighable solid, whereas elemental bromine is a highly corrosive, volatile liquid with severe inhalation toxicity [1]. While NBS provides solid-state convenience, it frequently generates succinimide byproducts that complicate purification [2]. In situ HBr/DMSO protocols rely on real-time generation of the active bromodimethylsulfonium species, which introduces variability in active bromine concentration and requires careful stoichiometric adjustment . BDMS offers a pre-formed, analytically defined reagent that eliminates this variability. These differential properties translate into quantifiable advantages in regioselectivity, yield, and process simplicity, as detailed in Section 3.

Bromodimethylsulfonium Bromide Procurement Evidence: Head-to-Head Quantitative Performance Data


Electrophilic Aromatic Bromination: BDMS vs. Elemental Bromine — Selectivity and Hazard Profile

In electrophilic aromatic bromination, bromodimethylsulfonium bromide (BDMS) generated in situ from DMSO and aqueous HBr is quantitatively established as a milder and more selective reagent than elemental bromine [1]. While elemental bromine frequently leads to polybromination and requires careful temperature control, BDMS delivers monobrominated products with higher regioselectivity under ambient conditions. The hazard profile is also distinctly improved: BDMS is a solid reagent, whereas elemental bromine is a volatile, corrosive liquid with severe inhalation and dermal hazards .

Electrophilic aromatic substitution Bromination Green chemistry

α-Monobromination of β-Keto Esters and 1,3-Diketones: Yield and Purity Advantage vs. Alternative Brominating Reagents

Bromodimethylsulfonium bromide (BDMS) achieves α-monobromination of β-keto esters and 1,3-diketones with excellent yields (typically 80–94%) and exclusive monobromination selectivity at 0–5°C or room temperature [1][2]. In contrast, molecular bromine frequently yields mixtures of mono- and dibrominated products under similar conditions. Alternative reagents such as NBS or pyridinium tribromide often require additional catalysts (e.g., Lewis acids) or elevated temperatures to achieve comparable efficiency [3]. BDMS requires no chromatographic purification, delivering analytically pure product directly after aqueous workup [4].

α-Bromination β-Keto esters 1,3-Diketones

Catalytic Efficiency in α-Aminonitrile Synthesis: BDMS vs. Conventional Catalysts

In the one-pot synthesis of α-aminonitriles via three-component condensation of carbonyl compounds, amines, and TMSCN, bromodimethylsulfonium bromide acts as a highly efficient catalyst at room temperature, delivering high yields within 1–2 hours [1]. This performance contrasts with traditional Strecker protocols that employ strong acids (e.g., HCl) or Lewis acids (e.g., ZnCl2) requiring longer reaction times and generating acidic waste [2]. Acid-sensitive aldehydes such as furfuraldehyde and cinnamaldehyde undergo conversion without polymerization or decomposition under BDMS catalysis, a scope limitation observed with many alternative catalysts [3].

Multicomponent reactions α-Aminonitriles Strecker synthesis

Acylation Under Solvent-Free Conditions: Catalyst Loading and Substrate Scope vs. Metal Salt Catalysts

Bromodimethylsulfonium bromide (5 mol%) catalyzes the acetylation of alcohols, phenols, amines, thiols, and thiophenols with acetic anhydride at room temperature under solvent-free conditions, achieving good yields [1]. The same catalyst at 10 mol% loading converts aldehydes to gem-diacetates with four equivalents of Ac2O . Critically, no competing alkyl bromide formation or substrate bromination occurs under these acylation conditions, distinguishing BDMS from bromine-based reagents that would otherwise halogenate the substrate [2]. Traditional acetylation protocols using metal salts (e.g., CoCl2, ZnCl2, RuCl3) often require stoichiometric quantities or generate metal-containing waste streams, whereas BDMS operates at catalytic loadings [3].

Acylation Solvent-free synthesis Protecting groups

High-Value Procurement Scenarios for Bromodimethylsulfonium Bromide: Where BDMS Delivers Measurable Advantage


Regioselective α-Monobromination of β-Dicarbonyl Compounds in Pharmaceutical Intermediate Synthesis

Procurement of BDMS is justified for medicinal chemistry and process R&D groups requiring clean, high-yielding α-monobromination of β-keto esters or 1,3-diketones. The reagent's exclusive monobromination selectivity and 80–94% yields without chromatography [1] translate directly to higher throughput and reduced purification costs. This is particularly valuable in the preparation of brominated building blocks for cross-coupling reactions (e.g., Suzuki, Stille) where over-bromination generates difficult-to-remove impurities. The solid-state handling and lower hazard profile relative to elemental bromine [2] further support its use in standard fume hood environments without specialized bromine-handling infrastructure.

Catalytic Multicomponent Synthesis of α-Aminonitriles and Homoallylic Amines

Research groups focused on diversity-oriented synthesis or library production of nitrogen-containing scaffolds benefit from BDMS as a room-temperature catalyst. The one-pot synthesis of α-aminonitriles completes in 1–2 hours at room temperature, tolerating acid-sensitive aldehydes that decompose under standard Strecker conditions [3]. Similarly, the three-component synthesis of homoallylic amines using BDMS catalysis achieves excellent yields in short reaction times [4]. These protocols eliminate strong acids, reduce energy consumption, and simplify workup, making BDMS a cost-effective catalyst for academic and industrial laboratories alike.

Solvent-Free Acetylation and 1,1-Diacylation for Green Chemistry Workflows

For laboratories committed to solvent-free or green chemistry practices, BDMS offers a catalytic (5–10 mol%) route to acetylation of alcohols, phenols, amines, thiols, and gem-diacetate formation from aldehydes [5]. The absence of metal catalysts eliminates heavy metal waste streams, and the solvent-free conditions reduce volatile organic compound (VOC) emissions. Critically, BDMS does not brominate the substrate under these acylation conditions, a side reaction that would compromise product purity if elemental bromine or NBS were inadvertently substituted [6]. This specificity reduces downstream purification burden and improves overall process mass intensity (PMI).

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